N-4-AIA Exhibits High COX-2 Potency While Indomethacin Inhibits Both COX-1 and COX-2 Non-Selectively
N-4-AIA demonstrates potent inhibition of purified human recombinant COX-2 with an IC50 of 0.12 μM . In stark contrast, indomethacin, its parent compound, is a non-selective inhibitor, exhibiting IC50 values for both COX-1 (18 nM) and COX-2 (26 nM) in similar assay systems [1]. This quantitative difference underscores the successful conversion of a non-selective NSAID into a selective COX-2 inhibitor through amide derivatization [2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Human recombinant COX-2: 0.12 μM; Ovine COX-2: 0.625 μM |
| Comparator Or Baseline | Indomethacin: Human COX-1 IC50 = 18 nM; Human COX-2 IC50 = 26 nM |
| Quantified Difference | N-4-AIA is a potent COX-2 inhibitor; Indomethacin is a non-selective dual inhibitor. |
| Conditions | Purified human recombinant COX-2 enzyme assay; Purified ovine COX-2 enzyme assay |
Why This Matters
This data confirms the compound's utility as a molecular probe for COX-2-specific pathways, eliminating confounding COX-1 inhibition seen with indomethacin.
- [1] MedChemExpress. Indomethacin (Indometacin) product information. View Source
- [2] Kalgutkar AS, Marnett AB, Crews BC, Remmel RP, Marnett LJ. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. J Med Chem. 2000 Jul 27;43(15):2860-70. View Source
